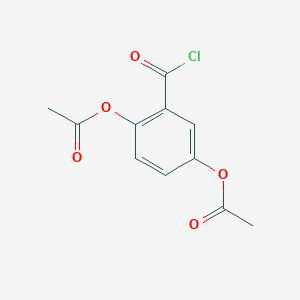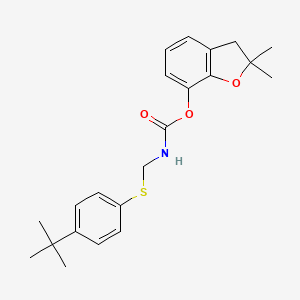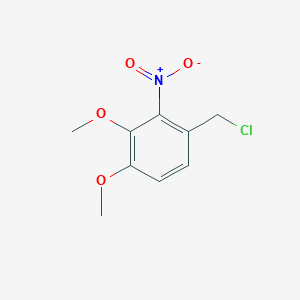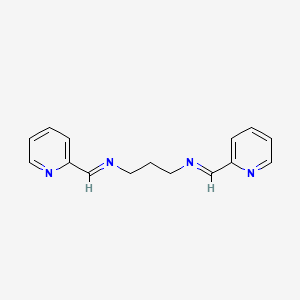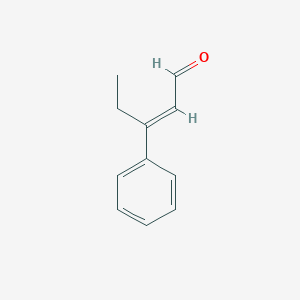
(E)-3-phenylpent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenylpent-2-enal is an organic compound characterized by the presence of a phenyl group attached to a pentenal chain. This compound is known for its distinct structure, which includes a double bond in the second position and a phenyl group in the third position. It is often used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenylpent-2-enal typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and butanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-phenylpent-2-enal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form (E)-3-phenylpent-2-enoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield (E)-3-phenylpent-2-enol when using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: (E)-3-phenylpent-2-enoic acid.
Reduction: (E)-3-phenylpent-2-enol.
Substitution: Products depend on the nucleophile used, such as imines or ethers.
Applications De Recherche Scientifique
(E)-3-phenylpent-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (E)-3-phenylpent-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its mechanism of action include oxidative stress and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-phenylbut-2-enal: Similar structure but with a shorter carbon chain.
(E)-4-phenylbut-3-en-2-one: Contains a ketone group instead of an aldehyde.
(E)-3-phenylprop-2-enal: Similar structure but with a shorter carbon chain.
Uniqueness
(E)-3-phenylpent-2-enal is unique due to its specific structure, which includes a phenyl group and a double bond in the pentenal chain. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(E)-3-phenylpent-2-enal |
InChI |
InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
Clé InChI |
XYUWGADPPOLCNU-CSKARUKUSA-N |
SMILES isomérique |
CC/C(=C\C=O)/C1=CC=CC=C1 |
SMILES canonique |
CCC(=CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


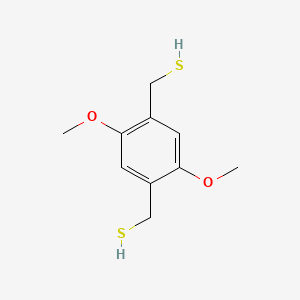
![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
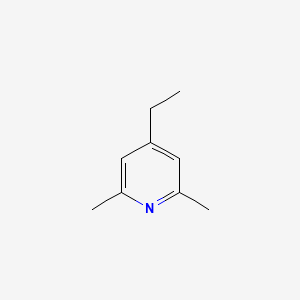
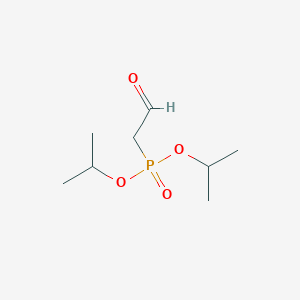
![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)



